molecular formula C12H14O B14620185 1-Phenylhex-4-en-3-one CAS No. 60550-53-0

1-Phenylhex-4-en-3-one

Cat. No.: B14620185
CAS No.: 60550-53-0
M. Wt: 174.24 g/mol
InChI Key: FWOYOWIXLSFQQQ-UHFFFAOYSA-N
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Description

1-Phenylhex-4-en-3-one is an organic compound characterized by a phenyl group attached to a hexenone backbone. This compound is notable for its conjugated system, which includes a double bond and a carbonyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

1-Phenylhex-4-en-3-one can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired enone. Another method includes the use of palladium-catalyzed decarboxylation and carbonylation of allyl alkynoates . These reactions typically require specific conditions such as the presence of a base like barium hydroxide and solvents like 1,4-dioxane .

Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced catalytic systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Phenylhex-4-en-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium or gold .

Scientific Research Applications

1-Phenylhex-4-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylhex-4-en-3-one involves its interaction with various molecular targets. For instance, in catalytic reactions, it can act as an electrophile, participating in nucleophilic addition reactions. The presence of the conjugated system allows for resonance stabilization, making it a reactive intermediate in many organic transformations .

Comparison with Similar Compounds

1-Phenylhex-4-en-3-one can be compared to other enones and enynones, such as:

The uniqueness of this compound lies in its specific conjugated system, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

60550-53-0

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-phenylhex-4-en-3-one

InChI

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3

InChI Key

FWOYOWIXLSFQQQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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